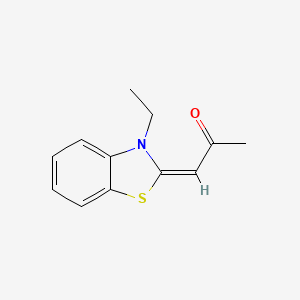
(1E)-1-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE is an organic compound with the molecular formula C12H13NOS It is a derivative of benzothiazoline, characterized by the presence of an acetylmethylene group and an ethyl group attached to the benzothiazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE typically involves the reaction of benzothiazoline derivatives with acetylmethylene reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .
化学反应分析
Types of Reactions
2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols using reducing agents like lithium aluminum hydride.
Substitution: The acetylmethylene group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzothiazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted benzothiazoline derivatives .
科学研究应用
2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.
作用机制
The mechanism of action of 2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE involves its interaction with specific molecular targets and pathways . The compound can act as an electron donor or acceptor, participating in redox reactions that modulate the activity of enzymes and other proteins. Its unique structure allows it to bind to specific receptors or enzymes, influencing various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-ACETYLMETHYLENE-3-METHYLBENZOTHIAZOLINE: Similar structure but with a methyl group instead of an ethyl group.
2-ACETYLMETHYLENE-3-PROPYLBENZOTHIAZOLINE: Contains a propyl group instead of an ethyl group.
2-ACETYLMETHYLENE-3-BUTYLBENZOTHIAZOLINE: Features a butyl group in place of the ethyl group.
Uniqueness
2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group influences its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C12H13NOS |
|---|---|
分子量 |
219.30 g/mol |
IUPAC 名称 |
(1E)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14/h4-8H,3H2,1-2H3/b12-8+ |
InChI 键 |
ZAQJHSAPJIMKAM-XYOKQWHBSA-N |
手性 SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=O)C |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)
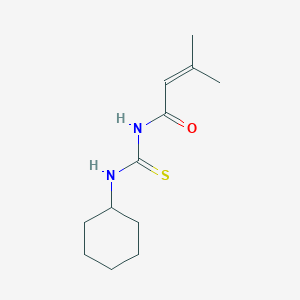
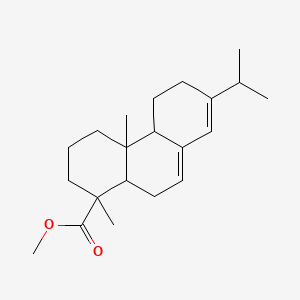

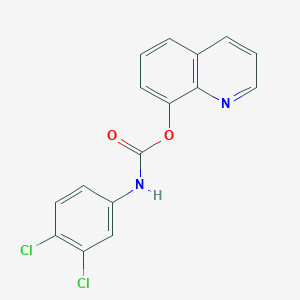

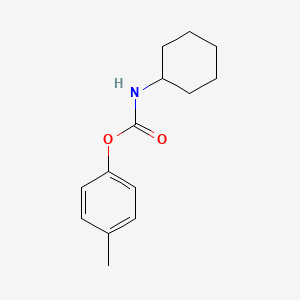
![N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)


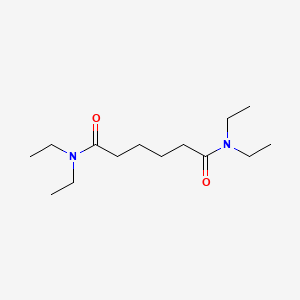

![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
